molecular formula C12H15BrO B1166346 PrP 27-30 Protein CAS No. 105268-27-7

PrP 27-30 Protein

Cat. No. B1166346
CAS RN: 105268-27-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PrP 27-30 is a major protein in purified preparations of the scrapie agent . It is a host-encoded protein which exists as PrP C (cellular) in the non-infected host, and as PrP Sc (scrapie) as the major component of the scrapie infectious agent . The cleavage product (PrP 27-30) is fully infectious .


Synthesis Analysis

PrP 27-30 is encoded by a single-copy, chromosomal gene . It is the product of the purification procedure . The biochemical properties of the prion protein, which is the major component of the prion, are outlined in detail .


Chemical Reactions Analysis

PrP 27-30 is insoluble, even in mild detergents . The biophysical features of PrP Sc are drastically different in respect to solubility, structure, and stability .


Physical And Chemical Properties Analysis

PrP 27-30 is insoluble, even in mild detergents . It exhibits both charge and size heterogeneity after purification from infected hamster brains . Heating PrP 27-30 to 100 degrees C for 15 min in 0.1 N NaOH or 0.1 N HCl resulted in modification of the protein and alteration of its electrophoretic pattern .

Mechanism of Action

The cleavage product (PrP 27-30) is fully infectious . The biochemical properties of the prion protein, which is the major component of the prion, are outlined in detail .

Safety and Hazards

PrP 27-30 is a major component of the scrapie infectious agent . It is fully infectious . The scrapie infectious agent could not be a virus but a novel proteinaceous type of an agent .

Future Directions

The most promising therapeutic goal to date is preventing or delaying phenoconversion in carriers of pathogenic mutations by lowering prion protein expression . Passive immunization and gene therapy with antisense oligonucleotides against prion protein mRNA are the most promising therapeutic strategies .

properties

CAS RN

105268-27-7

Molecular Formula

C12H15BrO

Molecular Weight

0

synonyms

PrP 27-30 Protein

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.